N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]cyclopropanesulfonamide
Description
N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]cyclopropanesulfonamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Properties
IUPAC Name |
N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]cyclopropanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S2/c18-21(19,11-3-4-11)16-10-5-7-17(8-6-10)13-14-12(15-20-13)9-1-2-9/h9-11,16H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPGFZXJIPSYHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NSC(=N2)N3CCC(CC3)NS(=O)(=O)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]cyclopropanesulfonamide involves multiple steps. One common method includes the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride to form the thiadiazole ring . The piperidine and cyclopropanesulfonamide moieties are then introduced through subsequent reactions involving appropriate reagents and conditions. Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.
Chemical Reactions Analysis
N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promising biological activities, including antimicrobial and anticancer properties.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. In cancer cells, the compound may inhibit key enzymes or signaling pathways that are essential for cell proliferation and survival . The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of cells being studied.
Comparison with Similar Compounds
N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]cyclopropanesulfonamide can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure but differ in their substituents and overall molecular architecture.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole derivatives: These compounds contain an additional triazole ring fused to the thiadiazole ring, leading to different biological activities and properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
